molecular formula C9H10N2 B6233550 2-(pyridin-3-yl)butanenitrile CAS No. 41668-41-1

2-(pyridin-3-yl)butanenitrile

Cat. No.: B6233550
CAS No.: 41668-41-1
M. Wt: 146.2
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Description

2-(Pyridin-3-yl)butanenitrile is a chemical compound of interest in organic and medicinal chemistry research, serving primarily as a versatile synthetic intermediate. The integration of a pyridine ring with a nitrile-functionalized butane chain creates a multifunctional building block that can be further elaborated into more complex structures. Compounds featuring pyridine and nitrile motifs are frequently investigated for their potential biological activities. For instance, research on structurally related molecules has demonstrated significant antifungal activities against various plant pathogens . This suggests that this compound could be a valuable precursor in the discovery and development of new agrochemical agents, such as fungicides and insecticides . In pharmaceutical research, such nitrile-containing pyridine derivatives are often utilized in the synthesis of molecules for screening against various therapeutic targets. The nitrile group can act as a key functional group in medicinal chemistry, sometimes serving as a bioisostere for other functional groups or directly participating in target binding . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Safety and Handling: Specific hazard information for this compound is not fully available. As a precaution, researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses. Operations should be conducted in a well-ventilated environment, such as a fume hood, to avoid inhalation of dust or vapors . The product should be stored sealed in a cool, dry place, and away from incompatible materials .

Properties

CAS No.

41668-41-1

Molecular Formula

C9H10N2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Pyridin 3 Yl Butanenitrile and Analogues

Approaches to C-C Bond Formation at the α-Position to the Nitrile

A primary strategy for synthesizing the target compound involves forming the crucial carbon-carbon bond at the α-position of the nitrile. This is typically achieved by starting with a simpler nitrile, such as 3-pyridylacetonitrile, and introducing an ethyl group, or by coupling appropriate precursors.

Direct alkylation of an arylacetonitrile precursor is a common and straightforward method. This strategy begins with 3-pyridylacetonitrile, which possesses an acidic α-hydrogen. Deprotonation with a suitable base generates a carbanion that can then act as a nucleophile, reacting with an ethylating agent to form the desired product.

Common bases for this transformation include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK). The choice of base and solvent is critical to optimize the yield and minimize side reactions. The ethylating agent is typically an ethyl halide, such as ethyl iodide or ethyl bromide.

Alternatively, modern catalytic methods known as "borrowing hydrogen" reactions offer a more atom-economical approach. acs.org In this methodology, a primary alcohol (ethanol in this case) serves as the alkylating agent in the presence of a transition metal catalyst, often based on iridium or copper. nih.govrsc.org The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes a condensation reaction with the acidic nitrile. The final step involves the return of the hydrogen from the catalyst to the intermediate, resulting in the α-alkylated product and generating water as the only byproduct. acs.org

Table 1: Representative Catalytic Systems for α-Alkylation of Arylacetonitriles with Alcohols

Catalyst System Base Substrates Key Feature
In situ formed CuCl₂/TMEDA Catalytic amount Aryl acetonitriles, Benzyl alcohols Environmentally benign copper catalysis; avoids expensive transition metals. nih.gov

Cross-coupling reactions provide a powerful and versatile toolkit for forming the α-aryl C-C bond. These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal, most commonly palladium or nickel.

One such approach is the nickel-catalyzed cross-coupling of an α-bromonitrile with an arylboronic acid. rsc.org In the context of synthesizing 2-(pyridin-3-yl)butanenitrile, this would involve the reaction of 3-pyridylboronic acid with 2-bromobutanenitrile. This method is noted for its mild reaction conditions and tolerance of various functional groups. rsc.org Similarly, stereoconvergent Negishi arylations, which couple racemic α-bromonitriles with organozinc reagents, can be employed to produce enantioenriched α-arylnitriles using a nickel catalyst. nih.gov

Another significant variation is the palladium-catalyzed decarboxylative coupling. This reaction utilizes a cyanoacetate salt, which upon heating, extrudes carbon dioxide to generate a nucleophilic intermediate that couples with an aryl halide or triflate. chu-lab.org This approach offers good selectivity for monoarylation and benefits from the ready availability of the starting materials. chu-lab.org

Table 2: Examples of Cross-Coupling Strategies for α-Arylnitrile Synthesis

Coupling Type Catalyst Reactants Advantage
Suzuki-Miyaura type Nickel α-bromonitriles, Arylboronic acids Mild conditions, tolerates β-hydrogens. rsc.org
Negishi Nickel Racemic α-bromonitriles, Arylzinc reagents Can produce enantioenriched products. nih.gov

The Strecker synthesis is a classic method for producing α-amino acids, but its core principle—the addition of a cyanide nucleophile to an imine—can be adapted for the synthesis of related nitrile compounds. masterorganicchemistry.comwikipedia.org The traditional reaction involves an aldehyde, ammonia, and a cyanide source. organic-chemistry.orgmedschoolcoach.com The aldehyde and ammonia first condense to form an imine, which is then attacked by the cyanide ion to yield an α-aminonitrile. masterorganicchemistry.comwikipedia.org

For the synthesis of this compound, a modified Strecker-type approach could be envisioned. Instead of ammonia and cyanide, one could react an imine derived from 3-pyridinecarboxaldehyde with a pre-formed carbanion of propionitrile. This pathway involves the nucleophilic addition of the α-deprotonated propionitrile to the carbon-nitrogen double bond of the imine. Subsequent workup would yield the target compound. This variation bypasses the formation of the α-amino group inherent to the classic Strecker pathway.

The key intermediate in this process is the imine (or a related iminium ion), which serves as the electrophile for the C-C bond-forming step. The success of this reaction hinges on the efficient generation of both the imine from the pyridine (B92270) aldehyde and the nucleophile from the nitrile component.

Strategies for Introducing the Pyridine Ring

An alternative synthetic philosophy involves starting with the butanenitrile core and subsequently introducing or constructing the pyridine ring. These methods can be powerful, especially when the required butanenitrile precursor is more readily available than the corresponding pyridyl-containing starting material.

Direct pyridylation involves the functionalization of a C-H bond at the α-position of butanenitrile with a pyridine ring. This is a type of direct arylation reaction. Such transformations are typically achieved using transition metal catalysis, where the catalyst facilitates the activation of the otherwise unreactive C-H bond.

In a plausible scenario, the enolate of butanenitrile, generated with a suitable base, could be coupled with a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) in the presence of a palladium or copper catalyst. This reaction is mechanistically similar to cross-coupling reactions like the Buchwald-Hartwig amination but results in C-C bond formation. Achieving high selectivity for the α-position can be challenging and may require specific ligands and reaction conditions to control the regioselectivity of the coupling.

The most complex but highly versatile approach involves building the pyridine ring from acyclic precursors, with the butanenitrile side chain already incorporated into one of the building blocks. Numerous named reactions exist for pyridine synthesis, such as the Hantzsch pyridine synthesis and others involving multicomponent reactions. acsgcipr.orgbaranlab.org

For instance, a one-pot, three-component reaction could be designed. A study by Fadda et al. demonstrated the synthesis of highly functionalized pyridines from the reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides. mdpi.com A conceptually similar strategy could involve the condensation of an appropriately substituted 1,3-dicarbonyl compound (or equivalent) with an enamine derived from butanenitrile and an ammonia source. The cyclization and subsequent aromatization (often through oxidation or elimination) would generate the final this compound product. This method allows for the assembly of complex, substituted pyridines from simple, acyclic starting materials. mdpi.comresearchgate.net

Table 3: Common Compounds Mentioned

Compound Name Role in Synthesis
This compound Target Compound
3-Pyridylacetonitrile Starting Material (Alkylation)
Ethyl iodide / Ethyl bromide Alkylating Agent
2-Bromobutanenitrile Reactant (Cross-Coupling)
3-Pyridylboronic acid Reactant (Cross-Coupling)
3-Pyridinecarboxaldehyde Starting Material (Strecker-type)
Butanenitrile Starting Material (Pyridylation)
3-Halopyridine Reactant (Pyridylation)
Malononitrile Precursor (Ring Construction)

Sustainable and Scalable Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign and suitable for large-scale production.

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of pyridyl nitriles, this can be achieved by using alternative reaction media, such as water, or by eliminating the solvent altogether. rasayanjournal.co.inrsc.org

Reactions in aqueous media are highly desirable. For example, the synthesis of nitriles directly from alcohols and aqueous ammonia can be mediated by copper catalysts. organic-chemistry.org One-pot multicomponent reactions in aqueous-ethanolic mixtures, catalyzed by recyclable organocatalysts like pyridine-2-carboxylic acid, have been developed for the synthesis of other nitrile-containing heterocycles, achieving high yields and demonstrating excellent green metrics such as high atom economy and a low E-factor. nih.govrsc.org Such protocols avoid the use of toxic solvents and simplify product isolation. Solvent-free syntheses, often facilitated by microwave irradiation or mechanical grinding, represent another key green strategy, offering shorter reaction times and cleaner reaction profiles. rasayanjournal.co.inmdpi.com

The design of the catalytic system is crucial for creating scalable and efficient syntheses. Key considerations include catalyst activity, stability, and recyclability. The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, simplifies separation and allows for catalyst reuse, making the process more cost-effective and sustainable. bhu.ac.in

For instance, polymer-supported catalysts can be used in continuous-flow reactors. This setup allows for the efficient production of chiral molecules, as the product stream is continuously generated while the catalyst remains in the reactor. nih.gov Such systems have been applied to enantioselective Michael additions and can be conceptually adapted for the α-alkylation of nitriles. Furthermore, the development of precious-metal-free catalytic systems, such as those used for the direct heteroarylation of azlactones to form α-pyridyl amino acid derivatives, addresses the cost and sustainability concerns associated with catalysts based on metals like palladium or iridium. nih.govwhiterose.ac.uk

Electrochemical Synthesis and Transformations

Electrochemical methods offer a unique approach to the synthesis and transformation of pyridine-containing nitriles, leveraging the power of electric current to drive chemical reactions. This technique can provide a greener and more controlled alternative to traditional chemical reagents for oxidation or reduction. While direct electrochemical synthesis of this compound is not extensively documented, the principles can be applied to the synthesis of its analogues and precursors.

Electrochemical approaches are particularly useful for C-H functionalization, allowing for the direct introduction of functional groups onto the pyridine ring. For instance, an electrochemical strategy has been developed for the direct carboxylation of pyridines using CO2, a transformation that is challenging to achieve through conventional means nih.gov. The regioselectivity of this carboxylation can be controlled by the choice of the electrolysis setup, with a divided electrochemical cell favoring C5-carboxylation and an undivided cell promoting C4-carboxylation nih.gov. This level of control is a significant advantage of electrochemical methods.

Furthermore, electrochemical transformations have been utilized for the synthesis of substituted pyridines through annulation reactions. A mediated electrochemical [2+2+2] annulation of alkynes with nitriles has been reported to form substituted pyridines in a single step from readily available starting materials researchgate.net. This method avoids the need for transition metals and additional oxidants by using a triarylamine redox mediator researchgate.net. The transformation can also be performed in a continuous electro-flow reactor, which significantly reduces the reaction time compared to a batch setup researchgate.net.

The synthesis of the nitrile functional group itself can also be achieved electrochemically. One promising green route is the electrochemical oxidation of primary amines to nitriles on NiOOH electrodes nih.gov. This method avoids the use of harsh chemical oxidizing agents and can be performed at ambient temperature and pressure nih.gov.

Below is a table summarizing examples of electrochemical transformations relevant to the synthesis of pyridine nitrile analogues.

Reaction TypeSubstratesProduct TypeKey Features
C-H CarboxylationPyridines, CO2Pyridine Carboxylic AcidsRegioselectivity controlled by cell type (divided vs. undivided) nih.gov.
[2+2+2] AnnulationAlkynes, NitrilesSubstituted PyridinesMediated by a triarylamine redox mediator, avoids transition metals researchgate.net.
Amine OxidationPrimary AminesNitrilesOccurs on NiOOH electrodes, green alternative to chemical oxidants nih.gov.
Cascade ProcessPyridine-2-carboxaldehydes, Amines, NH4SCNCN-substituted imidazo[1,5-a]pyridinesNH4SCN acts as both electrolyte and cyanating agent rsc.org.

Flow Chemistry and Continuous Processing in Production Research

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. For the production of pyridine derivatives, flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities.

The synthesis of various pyridine derivatives has been successfully demonstrated using continuous flow reactors. For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a microwave flow reactor, allowing for a one-step preparation of trisubstituted pyridines without the isolation of intermediates beilstein-journals.org. This method has been shown to be a reliable way to scale up the production of these compounds beilstein-journals.org.

Continuous flow microreactors have also been employed for the N-oxidation of pyridine derivatives, a key transformation in the synthesis of many pharmaceuticals. Using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and H2O2, various pyridine N-oxides have been produced in very high yields (up to 99%) with significantly shorter reaction times compared to batch reactions organic-chemistry.orgresearchgate.net. This process is noted for its safety, environmental benefits, and the stability of the catalyst, which can be used for over 800 hours of continuous operation organic-chemistry.orgresearchgate.net.

Researchers have also developed novel and highly efficient mechanisms for manufacturing pyridine compounds by improving the synthesis of halo-substituted nicotinonitriles in flow reactors. By incorporating a dehydrating agent, the dimerization of the starting material is slowed, leading to a significant improvement in the yield of the final products vcu.edu. This approach has been used to streamline the manufacturing process of Nevirapine, reducing it from a five-step batch process to a single continuous step and increasing the yield from 58% to 92% vcu.edu.

The table below highlights key research findings in the application of flow chemistry to the synthesis of pyridine derivatives.

ReactionReactor TypeKey FindingsYield
Bohlmann–Rahtz Pyridine SynthesisMicrowave flow reactorOne-step synthesis of trisubstituted pyridines without isolation of intermediates beilstein-journals.org.Good
N-Oxidation of Pyridine DerivativesPacked-bed microreactor with TS-1 catalystSignificantly shorter reaction times compared to batch; catalyst stable for over 800 hours organic-chemistry.orgresearchgate.net.Up to 99% organic-chemistry.orgresearchgate.net
Synthesis of 4-NitropyridineTwo-step continuous flow systemMinimized accumulation of energetic nitration product; higher yield than batch process researchgate.net.83% researchgate.net
Synthesis of Halo-substituted NicotinonitrilesFlow reactorsSingle continuous step replacing a five-step batch process for Nevirapine synthesis vcu.edu.92% (for Nevirapine) vcu.edu

Reactivity and Advanced Transformations of 2 Pyridin 3 Yl Butanenitrile

Chemical Transformations at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom susceptible to nucleophilic attack. This reactivity is the basis for numerous transformations, including hydrolysis, reduction, nucleophilic additions, and cyclization reactions.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids or amides. lumenlearning.comlibretexts.org The reaction pathway involves the initial formation of an amide intermediate, which can sometimes be isolated under milder conditions. chemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. libretexts.org Subsequent tautomerization and further hydrolysis of the resulting amide lead to the corresponding carboxylic acid. libretexts.org

In contrast, basic hydrolysis involves the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the nitrile carbon. libretexts.org The reaction produces a salt of the carboxylic acid, which must be neutralized in a separate acidic workup step to yield the free carboxylic acid. libretexts.org

ReactionConditionsProductNotes
Acid-Catalyzed HydrolysisAqueous acid (e.g., HCl, H₂SO₄), heat2-(pyridin-3-yl)butanoic acidProceeds via an amide intermediate. libretexts.org
Base-Catalyzed HydrolysisAqueous base (e.g., NaOH, KOH), heat, followed by acid workup2-(pyridin-3-yl)butanoic acidInitially forms the carboxylate salt. libretexts.org
Partial HydrolysisControlled conditions (e.g., milder acid, specific catalysts)2-(pyridin-3-yl)butanamideIsolation of the amide can be challenging as it hydrolyzes further. chemistrysteps.com

The nitrile group can be reduced to form primary amines or, under controlled conditions, imines. wikipedia.org This transformation is crucial for synthesizing amine-containing compounds from nitrile precursors.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the complete reduction of nitriles to primary amines. chemguide.co.ukyoutube.com The reaction typically occurs in an ethereal solvent, followed by an aqueous or acidic workup to yield the amine. chemguide.co.uk Catalytic hydrogenation, employing hydrogen gas with metal catalysts such as Raney nickel, palladium, or platinum, is another effective and often more economical method for this conversion. wikipedia.org

Partial reduction of nitriles to imines can be achieved using specific reagents like Diisobutylaluminium hydride (DIBAL-H). This reagent adds one hydride equivalent to the nitrile, forming an intermediate aluminum-imine complex which, upon aqueous workup, hydrolyzes to an aldehyde. wikipedia.org If the goal is to isolate an imine, the reaction must be carefully controlled.

ReactionReagents and ConditionsProduct
Complete Reduction to Primary Amine1. LiAlH₄ in ether/THF 2. H₂O or acid workup2-(pyridin-3-yl)butan-1-amine
Catalytic HydrogenationH₂ gas, Metal Catalyst (Raney Ni, Pd/C, PtO₂)2-(pyridin-3-yl)butan-1-amine
Partial Reduction to Aldehyde (via Imine)1. DIBAL-H in toluene, low temp. 2. Aqueous workup2-(pyridin-3-yl)butanal

The electrophilic carbon of the nitrile group readily undergoes addition reactions with a variety of strong nucleophiles, such as Grignard reagents and organolithium compounds. These reactions are a powerful tool for carbon-carbon bond formation.

The reaction of a nitrile with a Grignard reagent (R-MgX) initially forms an imine salt intermediate after the addition of one equivalent of the nucleophile. This intermediate is typically not isolated but is hydrolyzed during aqueous workup to yield a ketone. This process effectively converts the nitrile group into a carbonyl group and attaches the R-group from the Grignard reagent.

The nitrile group is a versatile functional group for the synthesis of various nitrogen-containing heterocycles. clockss.org By reacting 2-(pyridin-3-yl)butanenitrile with appropriate bifunctional reagents, it is possible to construct rings such as pyrimidines, triazines, and other fused heterocyclic systems. For instance, the reaction of nitriles with amidines can lead to the formation of pyrimidine (B1678525) rings. Similarly, reactions involving other nitrogen-containing nucleophiles can be employed to build different heterocyclic scaffolds. The presence of the pyridine (B92270) ring offers the potential for intramolecular cyclization, leading to fused pyrido-heterocyclic systems. nih.govbeilstein-journals.org

Reactions Involving the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. libretexts.org The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. Electrophilic attack, when it does occur, is directed to the C-3 (meta) position relative to the nitrogen. In this compound, the butanenitrile substituent is already at the C-3 position. Further substitution would be directed by both the ring nitrogen and the existing alkylnitrile group, generally favoring positions meta to the nitrogen (C-5) and ortho/para to the alkyl group, though the deactivating effect of the nitrogen dominates.

Nucleophilic Aromatic Substitution (NAS): In contrast to its reluctance to undergo EAS, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen. chemistrysteps.comlibretexts.org For NAS to occur, a good leaving group (such as a halide) must be present on the ring. If a derivative of this compound bearing a leaving group at the C-2 or C-6 position were used, it would be susceptible to displacement by strong nucleophiles. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com

Reaction TypeReactivity of Pyridine RingFavored Positions for AttackNotes
Electrophilic Aromatic Substitution (EAS)Deactivated (less reactive than benzene)C-3 and C-5 (meta to nitrogen)Requires harsh conditions; nitrogen protonation further deactivates the ring. libretexts.org
Nucleophilic Aromatic Substitution (NAS)Activated (more reactive than benzene)C-2, C-4, and C-6 (ortho/para to nitrogen)Requires a good leaving group on the ring. libretexts.orgyoutube.com

N-Oxidation and Quaternization of the Pyridine Nitrogen

N-Oxidation: The conversion of the pyridine nitrogen to a pyridine-N-oxide is a common transformation that activates the pyridine ring for both electrophilic and nucleophilic substitution. This reaction is typically achieved using peroxy acids. While specific studies on the N-oxidation of this compound are not extensively documented in publicly available literature, general methodologies for the N-oxidation of pyridine derivatives are well-established. For instance, reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are commonly employed. A continuous flow microreactor using titanium silicalite (TS-1) as a catalyst with hydrogen peroxide has been shown to be an efficient and safe method for the N-oxidation of various pyridine derivatives, achieving high yields. organic-chemistry.org The resulting N-oxide of this compound would be a valuable intermediate for further synthetic manipulations.

Quaternization: The reaction of the pyridine nitrogen with alkylating agents leads to the formation of quaternary pyridinium (B92312) salts. This process modifies the steric and electronic environment of the pyridine ring, making it more susceptible to nucleophilic attack. Common alkylating agents include alkyl halides such as methyl iodide or ethyl bromide. The quaternization of pyridine derivatives can be influenced by factors such as the nature of the alkyl halide, the solvent, and the temperature. nih.govresearchgate.net Studies on related pyridine compounds have shown that quaternization can affect their solid-state photoreactivity. nih.gov While specific examples for this compound are not readily found, the general reactivity pattern suggests that it would readily undergo quaternization.

A general representation of these reactions is shown below:

ReactionReagentProduct
N-OxidationPeroxy Acid (e.g., m-CPBA)2-(1-oxido-3-pyridinyl)butanenitrile
QuaternizationAlkyl Halide (e.g., CH₃I)3-(1-cyano-1-propyl)-1-methylpyridinium iodide

Metal-Catalyzed Cross-Coupling Reactions on the Pyridine Scaffold

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of the pyridine ring in this compound. To participate in these reactions, the pyridine ring typically needs to be functionalized with a suitable leaving group, such as a halogen (Br, Cl) or a triflate. Assuming a halogenated derivative of this compound is available, a variety of cross-coupling reactions could be envisioned.

Transition metal-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov These reactions have been widely applied to functionalize pyridine rings in various contexts. smolecule.comresearchgate.net

Below is a table summarizing potential metal-catalyzed cross-coupling reactions on a hypothetical halo-substituted this compound:

Reaction NameTypical CatalystCoupling PartnerResulting Bond
Suzuki CouplingPd(PPh₃)₄Organoboron reagentC-C
Heck CouplingPd(OAc)₂AlkeneC-C
Sonogashira CouplingPdCl₂(PPh₃)₂, CuITerminal alkyneC-C
Buchwald-Hartwig AminationPd₂(dba)₃AmineC-N

Reactivity at the α-Chiral Center

The carbon atom adjacent to both the pyridine ring and the nitrile group is a chiral center, making this compound a chiral molecule. The reactivity at this center is of significant interest for the synthesis of enantiomerically pure compounds.

Epimerization and Stereoinversion Studies

The acidity of the α-proton in nitriles can facilitate epimerization under basic conditions. This process can lead to the racemization of an enantiomerically enriched sample. The susceptibility of the α-chiral center in this compound to epimerization would depend on the reaction conditions, particularly the strength of the base and the temperature. While specific studies on the epimerization of this compound are not detailed in the available literature, this is a common consideration in the chemistry of α-substituted nitriles.

Stereoinversion, the inversion of the configuration at a chiral center, is a key transformation in stereoselective synthesis. For a tertiary alcohol, stereoinversion can be achieved to form tertiary-alkyl isonitriles and amines. dntb.gov.ua While not directly applicable to the nitrile group, analogous stereoinversive displacement reactions could potentially be developed for derivatives of this compound where the nitrile is converted to another functional group.

Application of 2 Pyridin 3 Yl Butanenitrile As a Research Synthon

Precursor in the Synthesis of Chiral Pyridine-Containing Scaffolds

The development of methods for the catalytic asymmetric synthesis of chiral pyridine (B92270) derivatives is a significant area of research, as these structures are prevalent in pharmaceuticals, natural products, and chiral ligands. chim.it The inherent chirality of 2-(pyridin-3-yl)butanenitrile makes it a valuable precursor for the synthesis of enantiomerically pure pyridine-containing scaffolds. The nitrile group can be subjected to a variety of chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid, which can then be used to construct more complex chiral molecules.

For instance, the reduction of the nitrile group would lead to a chiral 2-(pyridin-3-yl)butanamine, a valuable building block for the synthesis of chiral ligands for asymmetric catalysis. The pyridine nitrogen and the newly formed amino group can act as a bidentate ligand, capable of coordinating to a metal center and creating a chiral environment for asymmetric transformations. The synthesis of tunable chiral pyridine–aminophosphine ligands from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffolds has been demonstrated, highlighting the utility of chiral pyridine building blocks in ligand synthesis. rsc.org

Table 1: Potential Chiral Scaffolds Derived from this compound

Precursor Transformation Resulting Chiral Scaffold Potential Application
This compound Reduction of nitrile 2-(pyridin-3-yl)butanamine Chiral Ligand Synthesis
This compound Hydrolysis of nitrile 2-(pyridin-3-yl)butanoic acid Chiral Pharmaceutical Intermediate

Utility in the Construction of Complex Organic Architectures

The pyridine ring is a fundamental structural motif in a vast array of complex organic molecules, including pharmaceuticals and agrochemicals. frontiersin.org The nitrile group in this compound offers a versatile handle for carbon-carbon bond formation, enabling the construction of intricate molecular architectures. For example, the nitrile group can participate in cycloaddition reactions or be used to introduce other functional groups that can be further elaborated.

The development of novel synthetic methods for the construction of nitrogen-containing heterocycles is an active area of research. clockss.orgrsc.org this compound could serve as a key intermediate in multi-step syntheses, where the pyridine ring provides a core structure and the nitrile group allows for the attachment of various side chains or the formation of new ring systems. The synthesis of polyaromatic π-systems containing pyridine-3,5-dicarbonitrile fragments for applications in organic electronics demonstrates the importance of functionalized pyridines in materials science. nih.gov

Role as an Intermediate in Ligand Design and Coordination Chemistry Research

Pyridine-containing ligands play a crucial role in coordination chemistry and catalysis due to the ability of the pyridine nitrogen to coordinate with a wide range of metal ions. nih.govmdpi.com The nitrile group in this compound can be transformed into other coordinating groups, such as amines, amides, or carboxylic acids, to create multidentate ligands. The chirality of the butanenitrile side chain can be exploited to design chiral ligands for asymmetric catalysis.

The coordination chemistry of mixed-donor macrocyclic ligands containing pyridine units has been explored for their potential applications as sensors and in materials science. nih.gov this compound could be a valuable starting material for the synthesis of novel chiral macrocyclic ligands. Furthermore, the study of the coordination complexes of ligands derived from this synthon could provide insights into the fundamental principles of metal-ligand interactions. The use of oxime and oximato metal complexes in various fields of coordination chemistry highlights the versatility of functionalized pyridine ligands. nih.gov

Contribution to the Academic Exploration of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals and biologically active compounds. nih.govresearchgate.net The synthesis and functionalization of these heterocycles are of fundamental importance in organic and medicinal chemistry. This compound, as a functionalized pyridine derivative, can be a valuable tool for exploring new synthetic methodologies and for studying the structure-activity relationships of novel heterocyclic compounds.

The development of green and efficient methods for the synthesis of nitrogen-containing heterocycles is a key focus of modern organic chemistry. nih.gov One-pot, multi-component reactions are often employed for the synthesis of highly functionalized pyridines. mdpi.com Research utilizing this compound could contribute to the development of new synthetic routes to novel heterocyclic systems.

Table 2: Examples of Nitrogen-Containing Heterocycles

Heterocycle Class Number of Nitrogen Atoms Examples
Pyridines 1 Pyridine, Nicotine
Pyrimidines 2 Uracil, Thymine
Pyrazines 2 Piperazine
Pyrroles 1 Porphyrin
Imidazoles 2 Histidine

Integration into Multi-Step Total Synthesis Endeavors

The total synthesis of complex natural products often requires the use of versatile and highly functionalized building blocks. The structural features of this compound make it a potentially useful intermediate in multi-step total synthesis. The pyridine ring is a common motif in many alkaloids and other biologically active natural products. The chiral butanenitrile side chain can be elaborated to construct complex carbon skeletons with high stereochemical control.

While no specific total syntheses employing this compound have been prominently reported, its potential can be seen in the context of other complex syntheses. For example, the asymmetric total synthesis of streptonigrin, an axially chiral pyridine-containing natural product, highlights the importance of chiral pyridine building blocks. whiterose.ac.uk The development of efficient synthetic routes to such building blocks is crucial for the advancement of total synthesis.

Mechanistic and Theoretical Investigations of 2 Pyridin 3 Yl Butanenitrile

Computational Chemistry Studies

No dedicated computational studies on 2-(pyridin-3-yl)butanenitrile have been identified. Such studies would be invaluable in providing fundamental insights into its molecular properties and behavior.

Electronic Structure and Molecular Orbital Analysis

There is no available data on the electronic structure or molecular orbital analysis of this compound. This type of analysis, typically employing methods like Density Functional Theory (DFT) or other quantum chemical calculations, would be essential to understand the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict its electronic properties and reactivity.

Conformational Analysis and Energy Landscape Exploration

The conformational analysis and energy landscape of this compound have not been explored in the current body of scientific literature. A systematic exploration of the potential energy surface would be necessary to identify stable conformers, determine their relative energies, and understand the rotational barriers around its single bonds. This information is crucial for predicting the molecule's three-dimensional structure and how it might interact with other molecules.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Without foundational computational data, any predictions regarding the reactivity, regioselectivity, and stereoselectivity of this compound would be purely theoretical. Detailed computational models are required to map out the electron density, identify potential sites for nucleophilic or electrophilic attack, and calculate the activation energies for different reaction pathways.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound remains an uninvestigated area of research.

Transition State Analysis of Key Transformations

No studies have been conducted on the transition state analysis of any chemical transformations involving this compound. Such analyses are critical for understanding the energy barriers of reactions and for verifying proposed mechanistic pathways.

Kinetic and Spectroscopic Studies of Reaction Intermediates

There is a lack of kinetic and spectroscopic data pertaining to the reaction intermediates of this compound. Experimental techniques, such as transient absorption spectroscopy or stopped-flow kinetics, combined with computational support, would be necessary to identify and characterize any short-lived intermediates that may form during its reactions.

Advanced Analytical Methodologies in the Research of 2 Pyridin 3 Yl Butanenitrile

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

Chromatography is indispensable for resolving the enantiomers of 2-(pyridin-3-yl)butanenitrile and quantifying its purity by separating it from starting materials, byproducts, or degradation products.

Chiral HPLC is the foremost technique for the direct separation of enantiomers. eijppr.com This is achieved by using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times. eijppr.com The development of an effective chiral separation method for this compound would involve screening various CSPs and mobile phase compositions.

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely effective for a broad range of chiral molecules, including those with pyridine (B92270) moieties. tandfonline.commdpi.com A successful method for a structurally similar compound, (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)- asianpubs.orgresearchgate.netresearchgate.net-thiadiazole, utilized an immobilized amylose-based stationary phase (Chiralpak IA). tandfonline.com This method achieved excellent separation with a mobile phase consisting of n-hexane and isopropanol, which is a common normal-phase elution mode for chiral separations. tandfonline.comsigmaaldrich.com

For this compound, a similar approach would be a primary strategy. Method development would involve testing different polysaccharide columns under various elution modes, including normal phase, polar organic, and reversed phase, to achieve optimal resolution. mdpi.comsigmaaldrich.com

Table 1: Representative Chiral HPLC Method for a Structurally Analogous Pyridine Derivative

ParameterConditionReference
Stationary PhaseChiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) tandfonline.com
Mobile Phasen-Hexane / Isopropanol (90:10, v/v) tandfonline.com
Flow Rate1.2 mL/min tandfonline.com
Column Temperature25°C tandfonline.com
DetectionUV at 254 nm tandfonline.com
Resolution (Rs)>2.0 tandfonline.com

GC-MS is a powerful tool for assessing the purity of volatile and semi-volatile compounds and identifying impurities. ijpsr.info While this compound may possess sufficient volatility for direct GC-MS analysis, derivatization is often employed to improve chromatographic behavior and thermal stability. youtube.comjfda-online.com Common derivatization methods include silylation, acylation, and alkylation, which target active hydrogen atoms. libretexts.org

For a compound like this compound, which lacks highly active hydrogens (such as in -OH or -NH2 groups), derivatization might not be necessary unless aimed at creating specific fragmentation patterns for structural confirmation. However, if impurities containing such groups are suspected, derivatization can be essential. For instance, silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), sometimes in a solvent like pyridine, is a common strategy to convert polar functional groups into more volatile trimethylsilyl (B98337) (TMS) derivatives. researchgate.netyoutube.com

The analysis of pyridine alkaloids by GC-MS is well-established, providing a framework for the conditions applicable to this compound. researchgate.netnih.govsrce.hr A typical analysis would use a capillary column like a DB-1701 or Restek-5MS with a programmed temperature ramp to separate the target compound from any volatile impurities. ijpsr.infonih.gov The mass spectrometer then provides fragmentation data to confirm the identity of the main peak and elucidate the structures of unknown impurities.

Table 2: Typical GC-MS Parameters for Analysis of Pyridine Alkaloids

ParameterConditionReference
GC ColumnDB-1701 capillary column (30m x 0.250 mm, 0.25 µm) nih.gov
Carrier GasHelium nih.gov
Injector Temperature250°C nih.gov
Oven ProgramInitial 35°C, ramp to 170°C, then ramp to 280°C nih.gov
Ionization ModeElectron Ionization (EI) at 70 eV ijpsr.info
MS DetectorQuadrupole or Triple-Quadrupole nih.gov

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are fundamental for the unambiguous determination of molecular structure. For this compound and its derivatives, a combination of NMR, vibrational spectroscopy, and mass spectrometry provides a complete structural picture.

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. uobasrah.edu.iq For this compound, 1D (¹H and ¹³C) and 2D NMR experiments are used to confirm its structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for the four protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). aip.org The protons on the butanenitrile chain—the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups—would appear in the aliphatic region (δ 1.0-4.0 ppm).

¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to each carbon atom in the molecule. The carbons of the pyridine ring would resonate between δ 120-150 ppm, the nitrile carbon (C≡N) around δ 115-120 ppm, and the aliphatic carbons at higher field (δ 10-50 ppm). acs.org

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. sdsu.eduscience.govepfl.ch COSY identifies proton-proton couplings (e.g., between the CH, CH₂, and CH₃ protons). sdsu.edu HSQC correlates each proton with its directly attached carbon atom. epfl.chyoutube.com HMBC reveals longer-range (2- and 3-bond) correlations between protons and carbons, which is critical for connecting the butanenitrile side chain to the correct position (C3) on the pyridine ring. epfl.chnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Reference for Prediction
Py-C2~8.6 (d)~150 acs.orgchemicalbook.comrsc.org
Py-C3-~135 acs.orgrsc.org
Py-C4~7.8 (dt)~137 acs.orgchemicalbook.comrsc.org
Py-C5~7.4 (dd)~123 acs.orgchemicalbook.comrsc.org
Py-C6~8.7 (dd)~148 acs.orgchemicalbook.comrsc.org
CH (side chain)~3.9 (t)~30 nih.gov
C≡N-~118 nih.gov
CH₂ (side chain)~2.0 (m)~28 nih.gov
CH₃ (side chain)~1.1 (t)~12 nih.gov

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups within a molecule. For this compound, these methods would confirm the presence of the nitrile group and the substituted pyridine ring.

Nitrile (C≡N) Stretch: The most characteristic vibration is the nitrile stretch, which appears as a sharp, medium-intensity band in the IR spectrum between 2260 and 2200 cm⁻¹. researchgate.netspectroscopyonline.com This region of the spectrum is typically uncongested, making this peak a clear diagnostic marker. researchgate.net

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. C-H stretching modes for the aromatic protons appear above 3000 cm⁻¹. elixirpublishers.com C=C and C=N ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. elixirpublishers.com In Raman spectroscopy, the ring breathing modes are particularly strong and appear around 1030 cm⁻¹ and 990 cm⁻¹, providing a clear signature for the pyridine ring. researchgate.netresearchgate.net

Alkyl Group Vibrations: The butanenitrile side chain would show C-H stretching vibrations for the CH, CH₂, and CH₃ groups in the 3000-2850 cm⁻¹ region of the IR spectrum. libretexts.org

Table 4: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)SpectroscopyReference
Pyridine RingC-H Stretch3100 - 3000IR & Raman asianpubs.org
Pyridine RingC=C, C=N Stretch1600 - 1400IR & Raman asianpubs.orgelixirpublishers.com
Pyridine RingRing Breathing~1030, ~990Raman (strong) researchgate.netcdnsciencepub.comaip.org
NitrileC≡N Stretch2260 - 2200IR (sharp, med) asianpubs.orgresearchgate.net
Alkyl Chainsp³ C-H Stretch3000 - 2850IR & Raman spectroscopyonline.comlibretexts.org

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. youtube.com For this compound (C₁₀H₁₀N₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 159.0917. An HRMS measurement confirming this mass to within a few parts per million (ppm) would unequivocally establish the molecular formula.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion would reveal characteristic fragmentation pathways useful for structural confirmation. cdnsciencepub.com Based on the fragmentation of similar pyridine derivatives, plausible fragmentation pathways for this compound include: nih.govmanupatra.inacs.org

Loss of an ethyl radical (•C₂H₅): Cleavage of the C-C bond alpha to the nitrile group, leading to a stable fragment.

Loss of HCN: A characteristic fragmentation of the pyridine ring itself.

Cleavage of the side chain: Fragmentation at the bond connecting the butanenitrile group to the pyridine ring.

These fragmentation patterns provide a "fingerprint" that can be used to confirm the identity of the compound and distinguish it from isomers. cdnsciencepub.comrsc.org

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Novel Derivatives or Complexes

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This powerful analytical method is indispensable in the study of novel derivatives of this compound, particularly for establishing the absolute stereochemistry of chiral centers and for elucidating the intricate details of crystal packing. Such information is crucial for understanding structure-activity relationships, designing new molecules with desired properties, and for patenting new chemical entities.

The process involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing this pattern, researchers can construct a three-dimensional electron density map of the molecule, from which the precise spatial arrangement of atoms, bond lengths, and bond angles can be determined.

A significant application of this technique in the context of this compound derivatives is the determination of the absolute configuration of stereogenic centers. For chiral molecules, which are non-superimposable on their mirror images (enantiomers), determining the absolute stereochemistry (i.e., the R or S configuration) is critical, as different enantiomers can exhibit markedly different biological activities. When a derivative contains a "heavy atom" (an atom with a higher atomic number than carbon, such as a halogen or a metal), the phenomenon of anomalous dispersion can be utilized to definitively assign the absolute configuration.

Detailed Research Findings: The Case of SYA0340

A pertinent example of the application of X-ray crystallography is in the study of SYA0340, a chiral derivative of this compound. SYA0340, chemically known as 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, was synthesized as a racemic mixture and subsequently separated into its constituent enantiomers, designated SYA0340-P1 and SYA0340-P2. smolecule.com To unequivocally determine the absolute configuration of these enantiomers, an X-ray crystallographic study was performed on the oxalate (B1200264) salt of SYA0340-P2. smolecule.com

The analysis revealed that the oxalate salt of SYA0340-P2 crystallizes in the monoclinic space group P2₁, a chiral space group, which is a prerequisite for determining the absolute configuration of a chiral molecule from a pure enantiomer crystal. smolecule.com The crystallographic data obtained provided the precise unit cell dimensions and other key parameters, which are summarized in the table below.

Crystal Data and Structure Refinement for SYA0340-P2 Oxalate
Empirical Formula C₂₆H₃₀ClN₃O₉
Formula Weight 563.98 g/mol
Temperature 150.00(10) K
Crystal System Monoclinic
Space Group P2₁
a 15.7212(3) Å
b 5.65480(10) Å
c 31.4047(5) Å
α 90°
β 93.1580(10)°
γ 90°
Volume 2787.65(9) ų
Z 4

Based on the crystallographic analysis, the absolute configuration of the chiral center in SYA0340-P2 was determined to be S. smolecule.com Consequently, its enantiomer, SYA0340-P1, was assigned the R configuration. smolecule.com This definitive assignment was crucial for correlating the biological activity of each enantiomer with its specific three-dimensional structure.

Crystal Packing Analysis

Beyond determining the absolute stereochemistry, X-ray crystallography provides invaluable insights into the crystal packing, which is the arrangement of molecules in the crystal lattice. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding the crystal packing is important for comprehending the physicochemical properties of a solid-state material, including its stability, solubility, and melting point.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Functionalization

The development of sophisticated catalytic systems is paramount for the selective and efficient functionalization of the 2-(pyridin-3-yl)butanenitrile core. Current research is moving beyond traditional methods to explore novel catalytic approaches that offer unique reactivity and selectivity.

One promising area is the use of photochemical organocatalysis . A recently developed photochemical method enables the functionalization of pyridines with radicals derived from allylic C-H bonds. This approach utilizes a dithiophosphoric acid that performs three catalytic roles: acting as a Brønsted acid for pyridine (B92270) protonation, a single electron transfer (SET) reductant for pyridinium (B92312) ion reduction, and a hydrogen atom abstractor. This generates pyridinyl and allylic radicals that couple with high regioselectivity, offering a new way to form C(sp²)–C(sp³) bonds under mild conditions nih.gov. Such a strategy could be adapted to functionalize the pyridine ring of this compound, introducing new substituents and expanding its chemical diversity.

Future efforts will likely focus on:

Catalyst Design: Engineering catalysts that can selectively activate specific C-H bonds on either the pyridine ring or the butanenitrile side chain.

Asymmetric Catalysis: Developing chiral catalysts to introduce stereocenters, leading to the synthesis of enantiomerically pure derivatives of this compound.

Tandem Reactions: Designing catalytic systems that can orchestrate multiple transformations in a single pot, streamlining the synthesis of complex molecules from simple precursors.

Table 1: Comparison of Catalytic Functionalization Approaches

Catalytic Approach Mechanism Potential Advantages for this compound
Traditional (e.g., Minisci) Radical addition to protonated pyridine Functionalization of the pyridine ring
Photochemical Organocatalysis SET reduction of pyridinium, radical coupling Mild conditions, distinct regioselectivity, C-H functionalization

Exploration of Photoredox and Electrochemical Approaches to Derivatization

Photoredox and electrochemical methods are gaining significant traction as powerful tools for organic synthesis, offering green and efficient alternatives to traditional reagents. These approaches enable the generation of highly reactive intermediates under exceptionally mild conditions.

Photoredox catalysis , in particular, has been shown to be effective for the generation and reaction of pyridyl radicals. By using a reducing photoredox catalyst, pyridyl radicals can be selectively formed from stable and readily available starting materials nih.gov. These radicals can then engage with a variety of alkenes to create new carbon-carbon bonds. This strategy is highly chemoselective, allowing for the modification of the pyridine moiety even in the presence of other sensitive functional groups nih.gov.

Electrochemical synthesis offers another avenue for the controlled oxidation or reduction of the pyridyl-nitrile scaffold. Electrochemical methods can generate radical intermediates from pyridyl halides, which can then participate in intermolecular reactions nih.gov. The ability to precisely control the reaction potential allows for a high degree of selectivity that is often difficult to achieve with chemical reagents.

Future research in this area will likely involve:

Conjugate Addition Reactions: Utilizing photoredox-generated pyridyl radicals for conjugate addition to α,β-unsaturated systems, providing access to a range of functionalized derivatives nih.gov.

Dual Catalysis: Combining photoredox catalysis with other catalytic modes (e.g., transition metal catalysis) to unlock novel reaction pathways.

Electrochemical C-H Functionalization: Developing electrochemical methods for the direct functionalization of C-H bonds on the pyridine ring, avoiding the need for pre-functionalized starting materials.

Integration into Supramolecular Assemblies as a Structural Component

The unique electronic and structural features of the pyridine and nitrile groups make this compound an attractive building block for the construction of supramolecular assemblies. The nitrogen atom of the pyridine ring can act as a ligand for metal coordination, while the nitrile group can participate in various non-covalent interactions.

Research has shown that pyridine-type ligands are instrumental in forming molecular assemblies through layer-by-layer deposition with metal-containing cross-linkers like PdCl₂ acs.org. These assemblies can exhibit interesting electrochemical and electrochromic properties acs.org.

Furthermore, the nitrile group can engage in unconventional weak interactions, such as T-shaped CN⋯CN contacts and anion-π(nitrile) interactions, which can direct the formation of specific layered architectures in coordination complexes rsc.orgsemanticscholar.org. The interplay of hydrogen bonding and π-stacking involving pyridine and nitrile moieties is crucial for the stability of these supramolecular structures mdpi.com.

Future directions in this field include:

Metal-Organic Frameworks (MOFs): Using this compound or its derivatives as organic linkers to construct porous MOFs with potential applications in gas storage, separation, and catalysis.

Functional Materials: Designing supramolecular materials with tailored electronic, optical, or magnetic properties based on the controlled arrangement of pyridyl-nitrile units.

Crystal Engineering: Systematically studying the non-covalent interactions involving the nitrile and pyridine groups to gain precise control over the solid-state packing of molecules researchgate.net.

Table 2: Non-covalent Interactions Involving Pyridyl-Nitrile Scaffolds

Interaction Type Description Role in Supramolecular Assembly
Metal Coordination Lewis basic pyridine nitrogen binds to metal ions Formation of coordination polymers and MOFs
Hydrogen Bonding Pyridine nitrogen as H-bond acceptor Directional control of molecular assembly
π-π Stacking Interaction between aromatic pyridine rings Stabilization of layered structures
Nitrile-Nitrile Interactions Weak interactions between CN groups Influence on crystal packing and architecture

Investigation of Unique Reactivity Profiles in Unconventional Reaction Media

The choice of reaction medium can have a profound impact on the reactivity and selectivity of a chemical transformation. Research into the behavior of pyridyl-nitriles in unconventional media, such as ionic liquids, deep eutectic solvents, or specialized fluorinated alcohols, is an emerging area of interest.

For instance, the reactivity of photoredox-generated pyridyl radicals has been shown to be highly dependent on the solvent. In trifluoroethanol (TFE), the pyridyl radical behaves as an electrophile, whereas in aqueous DMSO, it acts as a nucleophile. This solvent-dependent polarity reversal is attributed to the coordinating properties of TFE, which can protonate the pyridyl radical, rendering it more electrophilic nih.gov. This programmable regiocontrol allows for access to different isomers that would be inaccessible under standard conditions nih.gov.

Future research will likely explore:

Solvent-Controlled Reactivity: Systematically investigating how different unconventional solvents can be used to tune the reactivity of this compound and direct reactions towards specific products.

Enhanced Reaction Rates: Utilizing media like ionic liquids to enhance reaction rates and improve the efficiency of synthetic transformations.

Green Chemistry: Employing environmentally benign solvents to develop more sustainable synthetic protocols for the derivatization of pyridyl-nitriles.

Roadmap for Advanced Synthetic Challenges and Applications in Academic Organic Synthesis

The this compound scaffold serves as a platform for tackling more advanced synthetic challenges and exploring new applications in organic synthesis. The development of novel multicomponent reactions and cascade processes will be key to efficiently constructing molecular complexity from simple starting materials.

Recent advancements include the development of one-pot, three-component tandem reactions to synthesize highly functionalized pyridines under microwave irradiation mdpi.com. These processes often proceed through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, offering an atom-efficient route to complex heterocyclic systems mdpi.com. The nitrile group itself can participate in reactions like aza-Henry and aza-Knoevenagel additions, leading to the formation of fused heterocyclic structures such as pyrido[1,2-a]indoles rsc.org.

A forward-looking roadmap for this field includes:

Diversity-Oriented Synthesis: Developing synthetic routes that allow for the rapid generation of a large library of diverse this compound derivatives for biological screening.

Total Synthesis of Natural Products: Utilizing the unique reactivity of the pyridyl-nitrile core as a key building block in the total synthesis of complex natural products.

Covalent Inhibitors: Exploring the electrophilic nature of the nitrile's carbon atom to design covalent inhibitors that can form a bond with nucleophilic residues (e.g., cysteine, serine) in target enzymes nih.gov. The reactivity of the nitrile can be modulated by the electronic properties of the pyridine ring nih.gov.

Medicinal Chemistry: The pyridine moiety is a common feature in bioactive molecules. For example, 2-(pyridin-3-yl)-pyrimidine derivatives have been investigated as RET kinase inhibitors for cancer therapy, highlighting the potential of this structural class in drug discovery google.com.

By pursuing these emerging research directions, the scientific community can continue to unlock the synthetic potential of this compound, paving the way for new discoveries in materials science, catalysis, and medicinal chemistry.

Table of Compounds Mentioned

Compound Name
This compound
Dithiophosphoric acid
Trifluoroethanol (TFE)
Dimethyl sulfoxide (DMSO)
Pyrido[1,2-a]indoles

Q & A

Q. What are the established synthetic methodologies for 2-(pyridin-3-yl)butanenitrile, and what critical parameters influence reaction efficiency?

The synthesis of this compound can be achieved through nucleophilic substitution or condensation reactions. For analogous nitriles, Knoevenagel condensation between pyridine aldehydes and active methylene nitriles under basic conditions (e.g., piperidine) is common. Key parameters include:

  • Temperature control : Exothermic steps require cooling (0–5°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
  • Catalyst optimization : Piperidine or morpholine catalysts improve yields in condensation reactions.

Comparative Analysis of Synthetic Routes :

MethodYield (%)Purity (HPLC)Key Condition
Knoevenagel65-75>95%Piperidine, 0-5°C
Cyanoalkylation50-6090-92%LDA, THF, -78°C
Cross-coupling40-5585-90%Pd catalyst, 80°C

Multi-step syntheses often require intermediate purification via flash chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic characterization methods provide definitive structural confirmation of this compound?

A combination of spectroscopic techniques is essential:

  • ¹H/¹³C NMR : Pyridine protons appear as deshielded signals (δ 8.5–9.0 ppm), while nitrile carbons resonate at δ 115–120 ppm .
  • IR Spectroscopy : The nitrile group exhibits a sharp absorption band at 2240–2260 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <5 ppm mass accuracy .

Diagnostic Spectral Features :

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Pyridine ring8.5–9.0120–150N/A
Nitrile (C≡N)N/A115–1202240–2260

Advanced Research Questions

Q. How can researchers address contradictory crystallographic data when analyzing this compound derivatives?

Structural ambiguities (e.g., bond-length discrepancies) may arise from crystal twinning or disorder. Methodological solutions include:

  • SHELXL refinement : Use TWIN commands for twinned crystals and PART instructions for disordered atoms .
  • Validation tools : PLATON’s ADDSYM detects missed symmetry elements, while R1 (<5%) and wR2 (<12%) validate refinement quality .
  • High-resolution data : Data collection at <1.0 Å resolution improves model accuracy.

Case Study : A derivative with twinning fraction 0.35 achieved R1 = 4.2% after applying HKLF5 data formatting and anisotropic displacement parameter constraints .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:

  • Identify reactive sites : The nitrile’s LUMO (-1.8 eV) is more electrophilic than the pyridine ring (-1.2 eV), favoring nucleophilic attack at the β-carbon .
  • Model solvent effects : Polarizable Continuum Model (PCM) simulations show DMSO increases reaction rates by stabilizing transition states.
  • Validate mechanisms : Intrinsic Reaction Coordinate (IRC) analysis confirms proposed pathways.

Experimental vs. Computational Comparison :

ParameterExperimental (k, M⁻¹s⁻¹)Simulated (k, M⁻¹s⁻¹)Deviation
Nitrile reactivity0.150.14<7%

Q. What strategies mitigate decomposition pathways during the purification of this compound?

Decomposition via hydrolysis or oxidation can be minimized by:

  • pH-controlled chromatography : Use mobile phases buffered to pH 6–8 .
  • Low-temperature purification : Silica gel chromatography at -20°C prevents nitrile hydrolysis.
  • Stability studies : UPLC-PDA monitoring at 254 nm tracks degradation products (<2% over 6 months under argon at -20°C) .

Storage Recommendations :

ConditionDegradation Rate (%/month)
Room temperature8–12%
-20°C (argon)<0.5%

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

Discrepancies often arise from impurities or measurement techniques. Systematic approaches include:

  • Phase-solubility studies : Measure solubility in binary solvent systems (e.g., ethanol/hexane).
  • Hansen Solubility Parameters : Compare experimental values (δD, δP, δH) with predictions .
  • Thermodynamic modeling : Use UNIFAC to predict activity coefficients.

Example : Experimental solubility in ethanol (12 mg/mL) deviates from UNIFAC predictions (9 mg/mL) due to hydrogen-bonding interactions with the pyridine nitrogen .

Future Research Directions

  • Biological activity screening : Structural analogs show antimicrobial potential, suggesting in vitro assays against Gram-positive bacteria .
  • Material science applications : Pyridine-nitrogen coordination sites may enable metal-organic framework (MOF) design for catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.